molecular formula C8H16ClNO B2449864 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride CAS No. 21933-20-0

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride

Cat. No.: B2449864
CAS No.: 21933-20-0
M. Wt: 177.67
InChI Key: HVDFSPHAFZVSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is a bicyclic amine derivative, which is often used in various scientific research applications due to its unique structural properties and reactivity.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)9-5-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDFSPHAFZVSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride typically involves the reaction of 2-Azabicyclo[2.2.2]octane with formaldehyde and hydrogen chloride. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-Azabicyclo[2.2.2]octane

    Reagents: Formaldehyde, Hydrogen chloride

    Conditions: Controlled temperature and pH

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials and reagents are mixed under controlled conditions. The reaction mixture is then purified through various techniques such as crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic amine with a different ring structure.

    2-Azabicyclo[2.2.1]heptane: A related compound with a smaller ring system.

Uniqueness

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

Overview

2-Azabicyclo[2.2.2]octan-4-ylmethanol;hydrochloride, a bicyclic compound featuring a nitrogen atom within its structure, has garnered attention for its unique chemical properties and potential biological activities. This compound is part of the azabicyclic family, which is known for its diverse applications in medicinal chemistry, particularly as a precursor for drug development and as a ligand for various biological targets.

Chemical Structure and Properties

The molecular formula of this compound includes carbon, hydrogen, nitrogen, and oxygen atoms, contributing to its distinct functionalities. The bicyclic structure allows for specific interactions with biomolecules, which are crucial for its biological activity.

Property Details
Molecular Formula C₈H₁₄ClN
Molecular Weight 173.66 g/mol
Structure Type Bicyclic amine
Functional Groups Hydroxyl (-OH), Amine (-NH)

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in the body. As a ligand, it can modulate the activity of these biological targets, leading to various physiological effects.

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions like anxiety or depression.
  • Enzyme Interaction : It has been shown to affect enzyme pathways, which can lead to therapeutic effects in conditions such as pain management or neurodegenerative diseases.
  • Biochemical Pathways : Research indicates that it may influence pathways related to central nervous system disorders, making it a candidate for further pharmacological studies .

Case Studies and Experimental Data

  • Central Nervous System Disorders : A study highlighted the efficacy of substituted 2-azabicyclo[2.2.2]octane derivatives in treating disorders like anxiety and depression by modulating neurotransmitter systems .
    • Study Design : Animal models were used to assess behavioral changes following administration.
    • Results : Significant reductions in anxiety-related behaviors were observed.
  • Antitumor Activity : Another research effort explored the potential of compounds related to the azabicyclo structure in cancer therapy. Compounds derived from this family have shown promise as antitumor agents due to their ability to inhibit cell proliferation .
    • Methodology : Cell viability assays were conducted on various cancer cell lines.
    • Findings : Certain derivatives exhibited potent cytotoxic effects against specific cancer types.
  • Local Anesthetics Development : The compound's structural features have been leveraged in developing novel local anesthetics, showcasing its versatility in medicinal applications .

Summary of Biological Activities

Activity Type Description Evidence Level
CNS Modulation Potential treatment for anxiety and depressionModerate
Antitumor Properties Inhibition of cancer cell proliferationHigh
Local Anesthetic Effects Development of new anesthetic agentsModerate

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Azabicyclo[2.2.2]octan-4-ylmethanol hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with bicyclic amine precursors and employ reductive amination or nucleophilic substitution to introduce the methanol group. Optimize parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design to minimize side products. For example, highlights the use of statistical experimental design to reduce trial numbers while accounting for critical variables like pH and reagent stoichiometry . Post-synthesis, validate purity via HPLC with a C18 column and aqueous-organic mobile phase.

Q. Which spectroscopic techniques are most effective for structural characterization of this bicyclic compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclo[2.2.2] framework and methanol substituent. Compare chemical shifts to structurally related compounds (e.g., 2-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride, CAS 1394042-79-5) to identify key peaks . Pair with high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C8_8H14_{14}ClNO2_2) and isotopic patterns. IR spectroscopy can confirm hydroxyl and amine functional groups.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general handling guidelines for bicyclic amines with hydrochloride salts: use fume hoods, nitrile gloves, and closed systems during synthesis. emphasizes protocols like immediate rinsing for skin/eye exposure and storing in ventilated, airtight containers at controlled temperatures . Conduct a hazard assessment using SDS data for analogous compounds (e.g., (4-Aminobicyclo[2.2.2]octan-1-yl)methanol) to preempt risks like respiratory irritation.

Advanced Research Questions

Q. How can computational chemistry be integrated to elucidate reaction mechanisms involving this bicyclo compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model transition states and intermediates in reactions such as ring-opening or functionalization. describes ICReDD’s approach, combining reaction path searches via quantum chemistry with experimental validation to identify low-energy pathways . For example, simulate nucleophilic attack on the bicyclo framework using software like Gaussian or ORCA, then correlate computational activation energies with experimental kinetics.

Q. What strategies resolve contradictions in experimental data, such as unexpected by-products during synthesis?

  • Methodological Answer : Use tandem analytical techniques (e.g., LC-MS/MS) to identify impurities. If by-products arise from competing reaction pathways, apply kinetic modeling (e.g., Eyring equation) to determine dominant mechanisms. recommends using response surface methodology (RSM) to isolate variables causing discrepancies, such as temperature-dependent side reactions . Cross-reference findings with databases like PubChem for analogous compounds (e.g., CAS 2230807-06-2) to contextualize results .

Q. How can the bicyclo framework be modified to enhance reactivity or selectivity in target applications?

  • Methodological Answer : Introduce substituents at non-bridgehead positions (e.g., C3 or C5) via regioselective alkylation or cross-coupling. For example, demonstrates that stereochemical modifications in related azabicyclo compounds (e.g., (1R,5R)-8-azabicyclo[3.2.1]octane derivatives) significantly alter binding affinities . Use molecular docking studies to predict interactions with biological targets (e.g., neurotransmitter receptors) and guide synthetic modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.